

(5-Phenyl-1,3-oxazol-4-yl)methanol CAS number and identifiers

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Compound of Interest

Compound Name: (5-Phenyl-1,3-oxazol-4-yl)methanol

Cat. No.: B1586419

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An In-Depth Technical Guide to **(5-Phenyl-1,3-oxazol-4-yl)methanol**

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **(5-Phenyl-1,3-oxazol-4-yl)methanol**, a heterocyclic compound of interest to professionals in chemical synthesis and drug discovery. We will delve into its core identifiers, physicochemical properties, plausible synthetic routes, potential applications, and essential safety protocols, grounded in established chemical principles.

Core Compound Identification

Precise identification is the cornerstone of chemical research. **(5-Phenyl-1,3-oxazol-4-yl)methanol** is uniquely defined by a set of internationally recognized identifiers that ensure its unambiguous documentation in databases and regulatory frameworks.

The primary identifier is its CAS (Chemical Abstracts Service) Registry Number®, which is 352018-88-3.^[1] This number is specific to this exact chemical structure.

Key Identifiers Summary

For ease of reference and data integration, the fundamental identifiers for **(5-Phenyl-1,3-oxazol-4-yl)methanol** are summarized in the table below.

Identifier Type	Value	Source
CAS Number	352018-88-3	Echemi[1]
Molecular Formula	C ₁₀ H ₉ NO ₂	PubChem, Echemi[1][2]
IUPAC Name	(5-phenyl-1,3-oxazol-4-yl)methanol	Echemi[1]
PubChem CID	2776302	PubChem[2]
Synonyms	4-(Hydroxymethyl)-5-phenyloxazole; (5-phenyloxazol-4-yl)Methanol; (4-Phenyl-oxazol-5-yl)-methanol	Echemi[1]
DSSTox Substance ID	DTXSID50379970	PubChem[2]

Physicochemical and Computed Properties

The molecular structure of **(5-Phenyl-1,3-oxazol-4-yl)methanol**—featuring an oxazole ring, a phenyl group, and a hydroxymethyl substituent—governs its physical and chemical behavior. While extensive experimental data for this specific compound is not widely published, computational models provide valuable predictive insights into its properties. These predictions are crucial for designing experiments, predicting solubility, and understanding potential biological interactions.

Data Summary Table

The following table presents key computed properties, which are essential for laboratory use and computational modeling.

Property	Value	Interpretation & Significance
Molecular Weight	175.18 g/mol [1] [3]	Essential for stoichiometric calculations in synthesis.
Exact Mass	175.063328530 Da [1] [3]	Critical for high-resolution mass spectrometry analysis.
XLogP3	1.1 - 1.2 [1] [3]	Indicates moderate lipophilicity, suggesting reasonable solubility in organic solvents and potential for membrane permeability.
H-Bond Donor Count	1 [1] [3]	The single hydroxyl group can act as a hydrogen bond donor, influencing solubility and receptor binding.
H-Bond Acceptor Count	3 [1] [3]	The nitrogen and two oxygen atoms can act as hydrogen bond acceptors, contributing to interactions with biological targets.
Rotatable Bond Count	2 [1] [3]	The bonds connecting the phenyl ring and the methanol group allow for conformational flexibility, which is important for fitting into active sites.
Topological Polar Surface Area (TPSA)	46.3 Å ² [1]	Suggests good potential for oral bioavailability based on standard medicinal chemistry guidelines (TPSA < 140 Å ²).

Synthesis and Reaction Chemistry

The oxazole ring is a valuable scaffold in medicinal chemistry. While a specific, peer-reviewed synthesis for **(5-Phenyl-1,3-oxazol-4-yl)methanol** is not prominently documented, its structure suggests a plausible synthetic strategy based on established oxazole formation methodologies. A logical approach involves the construction of the substituted oxazole ring followed by functional group manipulation.

Plausible Synthetic Workflow: A Representative Protocol

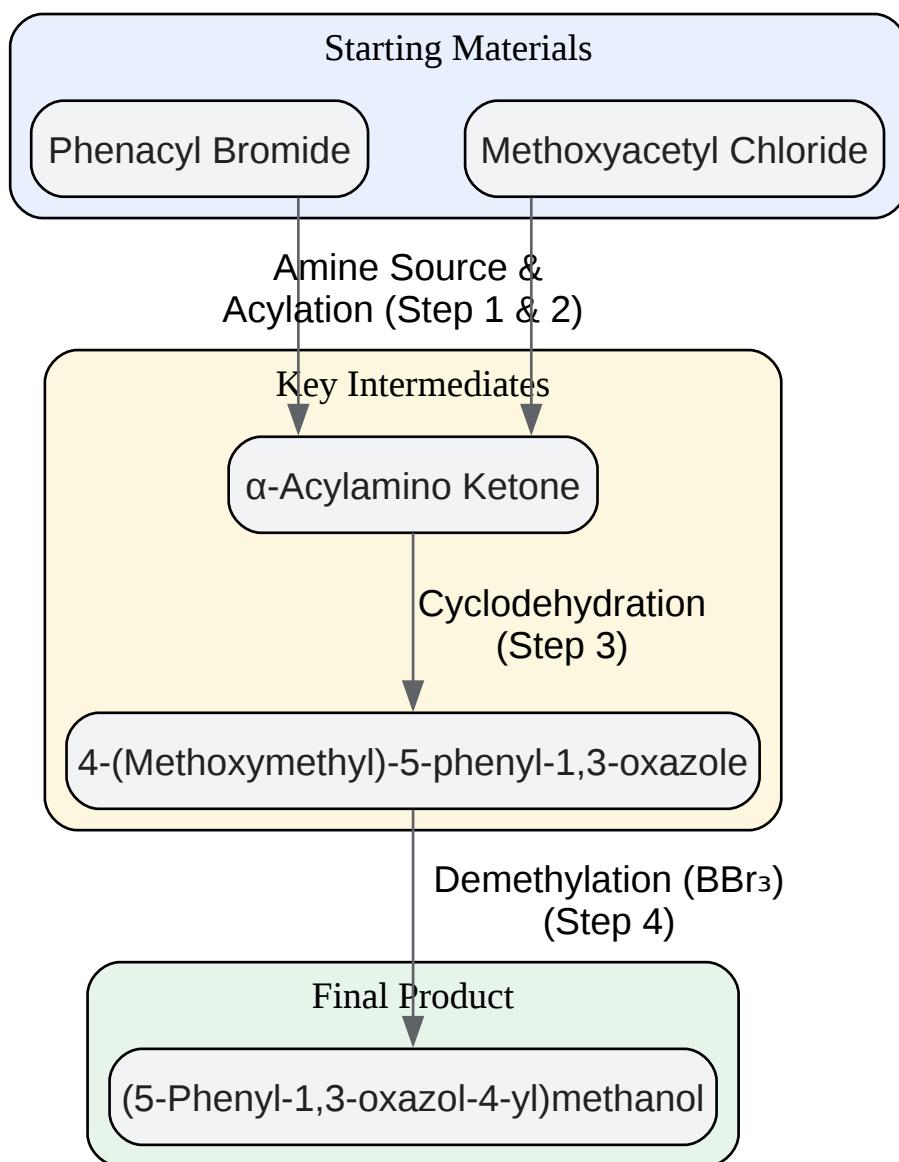
The following protocol is a representative, logical pathway for the synthesis of **(5-Phenyl-1,3-oxazol-4-yl)methanol**. The causality behind this choice of pathway is its reliance on common and versatile reactions in heterocyclic chemistry.

Step 1: Synthesis of an α -Amino Ketone Intermediate The synthesis would likely begin with a derivative of phenacyl bromide (2-bromo-1-phenylethan-1-one). Reaction with a suitable amine source, such as hexamethylenetetramine (in the Delepine reaction) or an azide followed by reduction, would yield 2-amino-1-phenylethan-1-one.

Step 2: Acylation of the Amine The resulting α -amino ketone is then acylated. To install the required hydroxymethyl precursor at the 4-position, an acylating agent like methoxyacetyl chloride would be used. This reaction forms the key N-(2-oxo-2-phenylethyl)acetamide intermediate.

Step 3: Cyclodehydration to Form the Oxazole Ring (Robinson-Gabriel Synthesis) The α -acylamino ketone intermediate undergoes cyclodehydration using a strong dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid. This step forges the oxazole ring, yielding a 4-(methoxymethyl)-5-phenyl-1,3-oxazole.

Step 4: Demethylation to Yield the Final Product The final step involves the cleavage of the methyl ether to unmask the primary alcohol. This is typically achieved using a strong Lewis acid like boron tribromide (BBr_3) in an inert solvent such as dichloromethane. Aqueous workup then yields the target compound, **(5-Phenyl-1,3-oxazol-4-yl)methanol**.



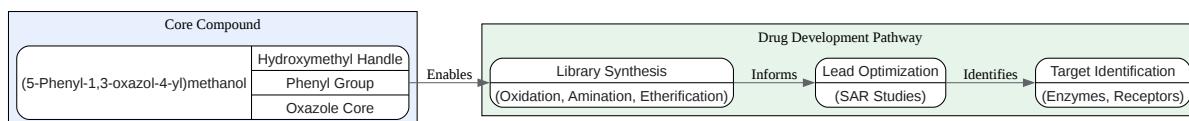
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Caption: Plausible synthesis workflow for **(5-Phenyl-1,3-oxazol-4-yl)methanol**.

Applications in Research and Drug Development

The oxazole moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. While **(5-Phenyl-1,3-oxazol-4-yl)methanol** itself is primarily a research chemical or building block, its structural features suggest significant potential in drug discovery programs.

- **Scaffold for Library Synthesis:** The hydroxymethyl group serves as a versatile chemical handle. It can be oxidized to an aldehyde or carboxylic acid, or converted to halides, amines, or ethers. This allows for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
- **Intermediate for Complex Heterocycles:** This compound is a valuable intermediate for synthesizing more complex, fused heterocyclic systems.^[4] The inherent reactivity of the oxazole ring and the functional handle allow for further chemical elaboration.
- **Potential Pharmacological Activity:** Substituted oxazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^[5] ^[6] The combination of the phenyl and oxazole rings in this compound makes it an attractive starting point for exploring these therapeutic areas. The mechanism often involves the interaction of the heterocyclic ring system with enzymes or receptors.^[4]



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